1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a nucleoside characterized by a pyrimidine base, which is N-linked to a 2’,5’-dideoxyribose moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine base and the ribose derivative.
Glycosylation Reaction: The pyrimidine base is glycosylated with the ribose derivative under acidic conditions to form the nucleoside.
Aminomethylation: The hydroxyl group at the 5’ position of the ribose is converted to an aminomethyl group using reagents such as ammonia or amines.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction rate and selectivity.
Purification and Isolation: Advanced purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives with various functional groups .
Scientific Research Applications
1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
- 5’-Amino-2’,5’-dideoxyuridine
- 5’-Amino-2’-deoxyuridine
- 5’-NH2-2’-dU
Comparison: 1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific aminomethyl group at the 5’ position, which imparts distinct biochemical properties. Compared to similar compounds, it exhibits enhanced stability and specificity in targeting nucleic acid synthesis pathways .
Properties
Molecular Formula |
C10H15N3O4 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7-,8-/m1/s1 |
InChI Key |
PYWLBQPICCQJFF-BWZBUEFSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CN)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.